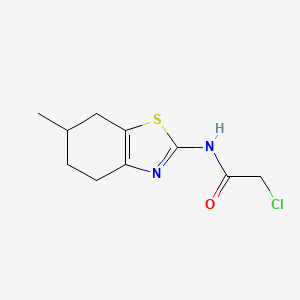

2-Chloro-N-(6-methyl-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide

Description

Chemical Classification and Structural Significance

This compound belongs to the chloroacetamide class of benzothiazole derivatives, a designation that reflects both its chemical heritage and its functional group composition. The compound's classification system is based on several hierarchical levels, beginning with its identification as a heterocyclic compound due to the presence of nitrogen and sulfur atoms within its ring structure. More specifically, it is categorized as a benzothiazole derivative, indicating the fusion of a benzene ring with a thiazole ring to form the characteristic bicyclic system that defines this compound family. The further classification as a tetrahydrobenzothiazole reflects the saturation of the benzene portion of the molecule, resulting in increased structural flexibility and altered electronic properties compared to the fully aromatic parent system.

The structural significance of this compound lies in its unique combination of structural elements that collectively determine its chemical behavior and potential applications. The International Union of Pure and Applied Chemistry name 2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide precisely describes the compound's molecular architecture, with each component contributing specific properties to the overall molecular profile. The benzothiazole core provides the fundamental heterocyclic framework that is responsible for many of the compound's distinctive properties, while the tetrahydro modification introduces conformational flexibility that can influence molecular interactions and binding affinity patterns.

The chloroacetamide functional group represents a particularly significant structural feature that imparts reactive capabilities to the molecule while also influencing its overall electronic distribution and polarity characteristics. The Strategic Molecular Analysis and Research Technology study has revealed that chloroacetamides demonstrate specific reactivity patterns that make them valuable intermediates in synthetic chemistry applications. The methyl substitution at the 6-position of the tetrahydrobenzothiazole ring introduces steric and electronic effects that can significantly influence the compound's three-dimensional structure and its interactions with other molecules. These structural modifications collectively result in a compound that exhibits properties distinct from both the unsubstituted benzothiazole parent and other chloroacetamide derivatives.

| Structural Component | Chemical Formula Contribution | Structural Impact |

|---|---|---|

| Tetrahydrobenzothiazole core | C7H8NS | Heterocyclic foundation with conformational flexibility |

| 6-Methyl substitution | CH3 | Steric hindrance and electronic modulation |

| Chloroacetamide group | C2H3ClNO | Reactive functionality and polarity enhancement |

| Overall molecular structure | C10H13ClN2OS | Molecular weight 244.74 g/mol |

Historical Context of Benzothiazole Derivatives in Medicinal Chemistry

The historical development of benzothiazole derivatives in medicinal chemistry traces its origins to the late nineteenth century when German chemist Heinrich Debus first synthesized benzothiazole in 1889. Initially, benzothiazole garnered interest primarily as a synthetic intermediate in organic chemistry, with its medicinal potential remaining largely unexplored during the early decades following its discovery. However, as researchers began to investigate the biological activities and pharmacological effects of heterocyclic compounds more systematically, the therapeutic potential of benzothiazole derivatives gradually began to unfold. Over the ensuing decades, benzothiazole derivatives emerged as promising candidates for drug development, with notable contributions from seminal studies elucidating their diverse pharmacodynamic profiles and establishing their significance in medicinal chemistry research.

The evolution of benzothiazole derivatives in medicinal chemistry has been characterized by a progressive understanding of structure-activity relationships and the recognition of these compounds as privileged scaffolds for drug discovery. Benzothiazole and its derivatives represent an important class of compounds possessing a wide spectrum of biological activities, with research demonstrating their potential across multiple therapeutic domains. The unique methine center present in the thiazole ring makes benzothiazole one of the most important heterocyclic compounds in medicinal chemistry, serving as a common and integral structure of many natural and synthetic bioactive molecules. Literature reviews on benzothiazole derivatives reveal that substitution on the carbon-2 atom and carbon-6 positions are primary factors responsible for the variety of biological activities observed in these compounds.

The medicinal significance of benzothiazole derivatives has expanded considerably throughout the twentieth and twenty-first centuries, with researchers recognizing their versatility as therapeutic agents. Benzothiazole derivatives exhibit a wide range of biological activities, making them promising candidates for the development of therapeutic agents, with several benzothiazole-containing drugs having been approved for clinical use. The therapeutic properties of heterocycles have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents, with benzothiazole derivatives demonstrating activities including anticancer, antimicrobial, antitubercular, anti-human immunodeficiency virus, cardiovascular, local anesthetic, anti-inflammatory, anticonvulsant, and anti-diabetic effects. This broad spectrum of biological activities has established benzothiazole derivatives as valuable pharmacophores in drug discovery and development.

The contemporary understanding of benzothiazole derivatives in medicinal chemistry reflects decades of research that have revealed their multifaceted biological activities and therapeutic potential. Recent advances in synthetic methodologies, combinatorial chemistry, and computational modeling techniques have further propelled the exploration of benzothiazole derivatives in drug discovery applications. The advent of high-throughput screening platforms and virtual screening approaches has accelerated the identification of lead compounds with desirable pharmacological properties, while the development of prodrug strategies and formulation approaches has addressed challenges related to bioavailability and tissue targeting. The structural versatility of benzothiazole derivatives enables rational design and optimization of compounds with tailored properties for specific therapeutic applications, making them increasingly valuable in modern drug discovery efforts.

| Historical Period | Key Developments | Representative Compounds |

|---|---|---|

| 1889-1920 | Initial synthesis and basic characterization | Benzothiazole parent compound |

| 1920-1950 | Recognition of biological potential | Early benzothiazole derivatives |

| 1950-1980 | Systematic medicinal chemistry studies | Riluzole, Rabeprazole precursors |

| 1980-2000 | Structure-activity relationship development | Pramipexole, Lubeluzole |

| 2000-Present | Advanced synthetic methods and drug discovery | Rufinamide, novel therapeutic agents |

Properties

IUPAC Name |

2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2OS/c1-6-2-3-7-8(4-6)15-10(12-7)13-9(14)5-11/h6H,2-5H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCKEQISKDYDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391873 | |

| Record name | 2-Chloro-N-(6-methyl-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650592-73-7 | |

| Record name | 2-Chloro-N-(6-methyl-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Chloro-N-(6-methyl-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide (CAS No. 650592-73-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C10H13ClN2OS

- Molecular Weight : 244.74 g/mol

- Structure : The compound features a chloroacetamide functional group attached to a tetrahydro-benzothiazole moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance:

- Study Findings : A study published in 2014 evaluated the anticancer activity of various thiazole derivatives against A549 (lung cancer) and C6 (glioma) cell lines. The results demonstrated that certain derivatives could induce apoptosis through caspase activation and DNA synthesis inhibition .

Antimicrobial Activity

Benzothiazole derivatives are also known for their antimicrobial properties. A comparative study revealed that compounds with the benzothiazole structure exhibited significant antibacterial and antifungal activities against various pathogens.

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes and inhibit critical enzymatic pathways within bacteria .

Neuroprotective Effects

The neuroprotective potential of benzothiazole compounds has also been noted in recent research. The ability of these compounds to modulate neuroinflammatory responses suggests their utility in treating neurodegenerative diseases.

Case Studies

Synthesis

The synthesis of this compound typically involves the reaction of the appropriate benzothiazole derivative with chloroacetyl chloride under basic conditions. This method allows for the efficient formation of the desired acetamide structure.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that compounds containing the benzothiazole moiety exhibit anticonvulsant properties. For instance, derivatives of benzothiazole have shown significant effectiveness in protecting against seizures in various animal models. The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole structure can enhance anticonvulsant activity. In particular, thiazole-linked compounds have been synthesized and tested for their efficacy in seizure models, showing promising results with effective doses indicating a protective index against seizures .

Anticancer Properties

Benzothiazole derivatives have been extensively studied for their anticancer potential. The compound 2-Chloro-N-(6-methyl-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide has been implicated in the development of novel anticancer agents. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells . The SAR analysis suggests that specific substituents on the benzothiazole ring can significantly influence anticancer activity, with certain derivatives exhibiting IC50 values in the low micromolar range .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been explored. Compounds similar to this compound have demonstrated effectiveness against a range of bacterial strains. The presence of halogen substituents has been shown to enhance antimicrobial activity, making this class of compounds a valuable area of research for developing new antibiotics .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and properties of the target compound and its analogs:

Key Observations:

- Core Modifications: The tetrahydrobenzothiazole core in the target compound introduces conformational flexibility compared to fully aromatic analogs (e.g., ).

- Substituent Effects :

- Crystallography : Compounds like those in exhibit hydrogen-bonded crystal structures (O–H⋯N, N–H⋯O), which influence solubility and melting points .

Preparation Methods

Starting Materials

- 6-Methyl-4,5,6,7-tetrahydro-benzothiazol-2-amine (amine precursor)

- Chloroacetyl chloride (acylating agent)

- Bases such as potassium carbonate (K₂CO₃) to neutralize HCl formed during the reaction

- Solvents like ethanol or benzene, depending on the protocol

Detailed Preparation Method

Reaction Conditions

- Temperature: Generally maintained around 50°C to reflux conditions depending on solvent and scale

- Solvent: Ethanol or benzene are commonly used; ethanol is preferred for better solubility and environmental considerations

- Reaction Time: Typically 6 to 12 hours to ensure complete conversion

- Base: Potassium carbonate is used to maintain a basic environment and scavenge HCl

Synthetic Procedure

- Dissolve 6-methyl-4,5,6,7-tetrahydro-benzothiazol-2-amine in the chosen solvent.

- Add potassium carbonate to the solution to maintain basicity.

- Add chloroacetyl chloride dropwise to the reaction mixture at room temperature.

- Heat the mixture to reflux (or maintain at ~50°C) and stir for 6–12 hours.

- Cool the reaction mixture to room temperature.

- Pour the mixture slowly into ice-cold water to precipitate the product.

- Filter the precipitate and wash with water to remove impurities.

- Purify the crude product by recrystallization or chromatography as necessary.

Reaction Monitoring

- Thin Layer Chromatography (TLC) using a solvent system such as toluene:acetone (8:2) is employed to monitor reaction progress.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 6-Methyl-4,5,6,7-tetrahydro-benzothiazol-2-amine + Chloroacetyl chloride | K₂CO₃, ethanol/benzene, 50°C, 6-12 h reflux | 2-Chloro-N-(6-methyl-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide | 70-85%* | Purification by recrystallization or chromatography |

*Yield values are approximate based on analogous benzothiazole acetamide syntheses reported in literature.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, forming an amide bond. The chloro substituent remains intact, providing a reactive handle for further functionalization if desired. The base neutralizes the hydrochloric acid byproduct, driving the reaction forward.

Comparative Analysis with Related Compounds

*Yields are approximate and vary with reaction scale and purification method.

Q & A

Q. What are the optimized synthetic protocols for 2-Chloro-N-(6-methyl-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide, and how are yields maximized?

The compound is synthesized via coupling reactions using carbodiimide reagents. A representative method involves reacting (3-methylphenyl)acetic acid with 4-chloro-1,3-benzothiazol-2-amine in dichloromethane, triethylamine, and 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide HCl at 273 K, followed by room-temperature stirring. The crude product is purified via trituration with ethanol, achieving a 91% yield . Key variables affecting yield include solvent choice (e.g., dichloromethane vs. DMF) and reaction temperature. Lower yields (21–33%) observed in analogous acetamide syntheses highlight the importance of amine reactivity and steric effects .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify chemical shifts corresponding to the benzothiazole core, methyl groups, and chloroacetamide moiety. For example, methyl groups in the tetrahydrobenzothiazole ring appear as distinct singlets .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 473 [M+2]⁺ for related compounds) and fragmentation patterns .

- Elemental Analysis : Discrepancies between calculated and observed C/H/N percentages (e.g., 60.87% C vs. 61.07% calculated) indicate purity or crystallization efficiency .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?

Single-crystal X-ray diffraction reveals dihedral angles (e.g., 79.3° between benzothiazole and benzene planes) and intermolecular interactions such as O–H⋯N, N–H⋯O hydrogen bonds, and π-π stacking (3.7–4.0 Å distances). These interactions influence crystallinity and solubility, critical for formulation studies .

Advanced Research Questions

Q. How can statistical experimental design improve the synthesis and optimization of this compound?

Response Surface Methodology (RSM) or factorial designs can optimize variables like reagent stoichiometry, solvent polarity, and reaction time. For example, triethylamine volume and carbodiimide reagent ratios significantly impact coupling efficiency. Central Composite Design (CCD) has been applied in similar acetamide syntheses to minimize trial runs while maximizing yield .

Q. What strategies resolve contradictions in spectroscopic or elemental analysis data?

Discrepancies in NMR or MS data (e.g., unexpected peaks in ¹³C NMR) may arise from tautomerism or residual solvents. Techniques to address this include:

- DEPT-135 NMR to distinguish CH₂/CH₃ groups.

- DSC/TGA to detect solvates or hydrates affecting elemental analysis .

- LC-MS/MS to identify byproducts from incomplete reactions .

Q. How do computational methods (e.g., COMSOL, DFT) enhance understanding of its reactivity or biological activity?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize nucleophilic attack sites on the chloroacetamide group.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions for antibacterial or anticancer activity hypotheses, leveraging structural similarities to benzylpenicillin derivatives .

- COMSOL Multiphysics : Model diffusion kinetics in membrane-based separation systems for large-scale purification .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

Lab-to-pilot transitions face issues such as:

- Exothermicity Control : Use jacketed reactors with precise temperature regulation to avoid side reactions.

- Solvent Recovery : Implement distillation or membrane technologies (e.g., nanofiltration) for dichloromethane reuse, reducing costs .

- Crystallization Consistency : Polymorph screening via solvent-antisolvent gradients ensures uniform crystal morphology .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Yields

| Variable | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 273 K (initiation) → RT | Maximizes coupling efficiency | |

| Solvent Polarity | Dichloromethane (ε=8.9) | Enhances solubility of intermediates | |

| Carbodiimide Reagent | 1.2 eq. relative to acid | Prevents overactivation |

Q. Table 2: Critical Analytical Data for Structural Confirmation

| Technique | Key Observations | Interpretation |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 2.35 (s, 3H, CH₃) | Methyl group on tetrahydrobenzothiazole |

| HRMS (ESI+) | m/z 325.0821 [M+H]⁺ | Matches theoretical mass (Δ < 2 ppm) |

| X-ray Diffraction | Space Group P2₁/c | Confirms crystal packing via H-bonds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.